Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate
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Overview
Description
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 g/mol It is characterized by the presence of a difluoro-nitrophenyl group attached to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate typically involves the esterification of 2-(2,3-difluoro-6-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(2,3-difluoro-6-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,3-difluoro-6-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and difluoro groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-difluoro-4-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.
Methyl 2-(2,3-difluoro-5-nitrophenyl)acetate: Another positional isomer with the nitro group at the 5-position.
Methyl 2-(2,3-difluoro-6-aminophenyl)acetate: The amino derivative obtained by reduction of the nitro group.
Uniqueness
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is unique due to the specific positioning of the nitro and difluoro groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,3-difluoro-6-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-7(12(14)15)3-2-6(10)9(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGQNNAKPKEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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